

Application Notes and Protocols for BMS-663749 Lysine Powder

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Introduction

BMS-663749, also known as Fostemsavir, is a phosphonooxymethyl prodrug of the active moiety temsavir (BMS-626529).[1][2] Temsavir is a first-in-class HIV-1 attachment inhibitor that targets the viral envelope glycoprotein gp120.[1][3][4] By binding to gp120, temsavir blocks the initial interaction of the virus with the host cell's CD4 receptor, preventing viral entry and subsequent replication.[1][3][4][5] The lysine salt formulation of BMS-663749 is designed to improve the solubility and pharmacokinetic properties of the compound.[6][7]

These application notes provide detailed protocols for the proper storage, handling, and use of **BMS-663749 lysine** powder in a laboratory research setting.

Product Information



Property	Value	Reference
Product Name	BMS-663749 Lysine	[8]
Synonyms	Fostemsavir Lysine, BMS- 663749 Lysine Salt	[8]
CAS Number	864953-34-4	[8]
Molecular Formula	C23H25N4O9P · C6H14N2O2	[9]
Molecular Weight	678.63 g/mol	[9]
Appearance	Solid powder	[8]
Purity	>98%	[8]

Storage and Stability

Proper storage of BMS-663749 lysine powder is critical to maintain its integrity and activity.



Condition	Recommendation	Rationale
Powder Storage	Store at -20°C for long-term (months to years). Store at 0-4°C for short-term (days to weeks). Keep in a dry, dark environment.	To prevent degradation and maintain stability.[8]
Stock Solution Storage	Store at -20°C for long-term (months). Store at 0-4°C for short-term (days to weeks).	To maintain the stability of the compound in solution.[8]
Stability	The solid form is stable under ambient shipping conditions for several weeks.[8] The prodrug is stable in solution under acidic and neutral conditions for at least 24 hours at 37°C. [9] It is susceptible to degradation under alkaline, acidic, and oxidative stress conditions.[10]	Provides guidance on handling and experimental design.

Safety and Handling

BMS-663749 lysine powder should be handled with care in a laboratory setting.

Personal Protective Equipment (PPE):

• Wear protective gloves, a lab coat, and eye protection.[11]

Handling Precautions:

- Avoid breathing dust, fumes, or vapors.[11]
- Handle in a well-ventilated area, preferably in a chemical fume hood.
- Avoid contact with skin and eyes.[11]



· Wash hands thoroughly after handling.

First Aid Measures:

- If on skin: Wash with plenty of soap and water.[11]
- If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
- If inhaled: Move the person to fresh air.
- If swallowed: Rinse mouth. Do NOT induce vomiting.

Disposal:

- Dispose of contents and container in accordance with local, regional, and national regulations.[11]
- Waste containing BMS-663749 should be treated as chemical waste.

Experimental ProtocolsPreparation of Stock Solutions

BMS-663749 lysine is soluble in DMSO.[8]

Materials:

- BMS-663749 lysine powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

Protocol:

- Equilibrate the BMS-663749 lysine powder to room temperature before opening the vial.
- Weigh the desired amount of powder using an analytical balance in a chemical fume hood.



- Add the appropriate volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
- Vortex or sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots as recommended in Section 3.

In Vitro HIV-1 Entry Assay Protocol (Example)

This protocol provides a general framework for assessing the inhibitory activity of temsavir (the active form of BMS-663749) on HIV-1 entry into target cells.

Materials:

- TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 promoter)
- HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses)
- Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
- BMS-663749 lysine stock solution (e.g., 10 mM in DMSO)
- 96-well cell culture plates
- Luciferase assay reagent
- Luminometer

Protocol:

- Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 μL of complete growth medium. Incubate overnight at 37°C with 5% CO2.
- Compound Dilution: Prepare serial dilutions of the BMS-663749 lysine stock solution in complete growth medium. The final DMSO concentration in the assay should be kept



constant and low (e.g., <0.5%) to avoid cytotoxicity. A typical starting concentration for an IC50 determination might be in the low micromolar range, with subsequent dilutions.

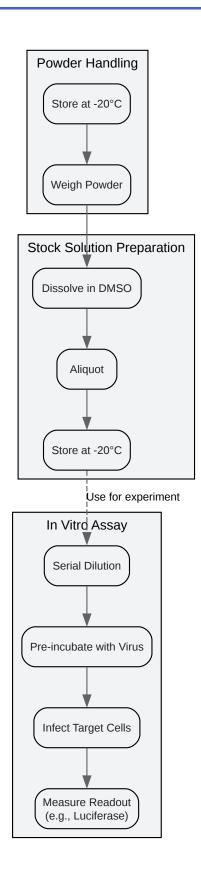
- Pre-incubation with Virus: In a separate plate, pre-incubate the desired amount of HIV-1 virus with the serially diluted BMS-663749 for 1 hour at 37°C. This allows the prodrug to be converted to the active temsavir by phosphatases that may be present and for the active drug to bind to the viral gp120.
- Infection: Remove the medium from the TZM-bl cells and add 100 μL of the virus-compound mixture to each well.
- Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.
- Lysis and Luciferase Measurement: After incubation, remove the supernatant. Lyse the cells
 and measure the luciferase activity according to the manufacturer's instructions for the
 luciferase assay reagent.
- Data Analysis: Determine the 50% inhibitory concentration (IC50) by plotting the percentage
 of inhibition against the log of the compound concentration and fitting the data to a doseresponse curve.

Mechanism of Action and Signaling Pathway

BMS-663749 is a prodrug that is rapidly hydrolyzed in vivo by alkaline phosphatases to its active metabolite, temsavir.[2][12] Temsavir is an HIV-1 attachment inhibitor that binds directly to the gp120 subunit of the viral envelope glycoprotein.[3][4] This binding event locks gp120 in a closed conformation, which prevents its interaction with the CD4 receptor on the surface of host immune cells.[1][4] By blocking this initial and critical step of viral attachment, temsavir effectively inhibits the entry of the virus into the host cell.[5]

Caption: Mechanism of action of BMS-663749.





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Caption: Experimental workflow for BMS-663749.



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